Cas no 1304773-88-3 (5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole)

5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole is a fluorinated benzothiadiazole derivative with integrated thienyl substituents, exhibiting strong electron-accepting properties and enhanced optoelectronic performance. Its rigid π-conjugated structure and fluorine substitution contribute to high thermal stability, improved charge transport, and tunable electronic properties. This compound is particularly valuable in organic electronics, serving as a key building block for high-performance organic semiconductors, photovoltaic materials, and light-emitting devices. The difluoro modification further refines its energy levels, enabling precise bandgap engineering for optimized device efficiency. Its compatibility with solution-processing techniques enhances its utility in scalable thin-film applications. Researchers value this material for its balanced solubility, crystallinity, and air stability in advanced optoelectronic systems.
5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole structure
1304773-88-3 structure
Product Name:5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole
CAS No:1304773-88-3
MF:C14H6F2N2S3
MW:336.402645587921
CID:4477678
PubChem ID:66780891
Update Time:2025-05-21

5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole Chemical and Physical Properties

Names and Identifiers

    • 2,1,3-Benzothiadiazole, 5,6-difluoro-4,7-di-2-thienyl-
    • 5,6-difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole
    • 5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
    • RPNSKYSAQNIXOK-UHFFFAOYSA-N
    • 5,6-Difluoro-4,7-di-thiophen-2-yl-benzo[1,2,5]thiadiazole
    • 5,6-difluoro-4,7-dithiophen-2-yl-2,1,3-benzothiadiazole
    • SCHEMBL726615
    • 1304773-88-3
    • 5,6-difluoro-4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole
    • 5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole
    • Inchi: 1S/C14H6F2N2S3/c15-11-9(7-3-1-5-19-7)13-14(18-21-17-13)10(12(11)16)8-4-2-6-20-8/h1-6H
    • InChI Key: RPNSKYSAQNIXOK-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=C(C(=C(C2=CC=CS2)C2C1=NSN=2)F)F

Computed Properties

  • Exact Mass: 335.96611804g/mol
  • Monoisotopic Mass: 335.96611804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111
  • XLogP3: 4.7

5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole Pricemore >>

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Additional information on 5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole

Recent Advances in the Study of 5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole (CAS: 1304773-88-3)

The compound 5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole (CAS: 1304773-88-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique photophysical properties and potential applications in organic electronics and biomedical imaging. This research brief aims to summarize the latest findings and developments related to this compound, providing insights into its synthesis, characterization, and applications.

Recent studies have focused on the synthesis and optimization of 5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole, highlighting its role as a high-performance fluorophore. The compound's extended π-conjugation system, enhanced by the incorporation of thienyl groups and fluorine atoms, results in improved photostability and quantum yield, making it an attractive candidate for use in organic light-emitting diodes (OLEDs) and bioimaging probes. Researchers have employed advanced spectroscopic techniques, such as time-resolved fluorescence and density functional theory (DFT) calculations, to elucidate its electronic structure and excited-state dynamics.

In the context of biomedical applications, 5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole has shown promise as a fluorescent marker for cellular imaging. Its ability to penetrate cell membranes and emit strong fluorescence in the near-infrared region makes it suitable for tracking biological processes in real-time. Recent in vitro studies have demonstrated its low cytotoxicity and high specificity, paving the way for potential in vivo applications. Additionally, its tunable emission properties have been exploited in the development of biosensors for detecting biomolecules such as reactive oxygen species (ROS) and metal ions.

The compound's utility in organic electronics has also been a focal point of recent research. Its high electron affinity and charge transport properties have been leveraged in the fabrication of efficient photovoltaic devices and field-effect transistors (FETs). Researchers have reported significant improvements in device performance when incorporating 5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole as an active layer or dopant, underscoring its versatility in optoelectronic applications.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole, as well as in optimizing its compatibility with various matrices and substrates. Future research directions may include exploring its potential in therapeutic applications, such as photodynamic therapy, and further refining its synthetic pathways to enhance yield and purity. Collaborative efforts between chemists, biologists, and materials scientists will be crucial in unlocking the full potential of this compound.

In conclusion, 5,6-Difluoro-4,7-di(2-thienyl)-2,1,3-benzothiadiazole (CAS: 1304773-88-3) represents a versatile and promising molecule with wide-ranging applications in chemical biology and pharmaceutical research. Its unique properties and recent advancements highlight its potential to drive innovation in both biomedical and optoelectronic fields. Continued research and development efforts will be essential to fully realize its capabilities and address existing challenges.

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